2-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide
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Overview
Description
2-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a triazole ring, and a thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Thioacetamide Formation: The final step involves the reaction of the triazole derivative with thioacetic acid and subsequent reaction with the cyano-methylbutan-2-yl group to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thioacetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted derivatives at the thioacetamide group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety and the triazole ring are key structural features that enable these interactions. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds with similar benzo[d][1,3]dioxole moieties.
Triazole Derivatives: Compounds containing triazole rings.
Thioacetamide Derivatives: Compounds with thioacetamide groups.
Uniqueness
2-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide is unique due to the combination of these three functional groups in a single molecule, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25N5O3S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C24H25N5O3S/c1-16(2)24(3,14-25)26-21(30)13-33-23-28-27-22(18-7-5-4-6-8-18)29(23)12-17-9-10-19-20(11-17)32-15-31-19/h4-11,16H,12-13,15H2,1-3H3,(H,26,30) |
InChI Key |
KAVOSWJZDPOCIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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